Product packaging for (E)-3-(5-Bromothiophen-2-YL)acrylic acid(Cat. No.:CAS No. 50868-68-3)

(E)-3-(5-Bromothiophen-2-YL)acrylic acid

Cat. No.: B2596599
CAS No.: 50868-68-3
M. Wt: 233.08
InChI Key: UNAWXLDSXIIUFC-UHFFFAOYSA-N
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Description

Structural Context within Halogenated Thiophene (B33073) Derivatives

Thiophene and its derivatives are a well-established class of heterocyclic compounds, recognized for their diverse applications. The introduction of a halogen atom, in this case, bromine, to the thiophene ring significantly influences the electronic properties of the molecule. The bromine atom acts as a moderate deactivator of the ring towards electrophilic substitution, yet it also serves as a versatile functional handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This allows for the facile introduction of other functional groups at the 5-position of the thiophene ring, enabling the construction of more complex molecular architectures.

The presence of the bromine atom also introduces the potential for non-covalent interactions, such as halogen bonding, which can play a crucial role in directing the self-assembly of molecules in the solid state, influencing crystal packing and, consequently, the material's bulk properties.

Significance of the Thiophene Acrylic Acid Moiety in Organic Synthesis and Applications

The thiophene acrylic acid moiety is a key structural feature that imparts a wide range of reactivity and potential applications to the molecule. The acrylic acid group is a well-known Michael acceptor, readily participating in conjugate addition reactions. It can also undergo esterification, amidation, and other transformations characteristic of carboxylic acids.

This dual reactivity makes thiophene acrylic acids valuable intermediates in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. The conjugated system formed by the thiophene ring, the double bond of the acrylic acid, and the carbonyl group also gives rise to interesting photophysical and electronic properties, making these compounds and their derivatives candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).

Overview of Research Trajectories for (E)-3-(5-Bromothiophen-2-YL)acrylic Acid

Current research involving this compound and its analogs is proceeding along several key trajectories:

Synthesis of Novel Organic Materials: The compound serves as a monomer or a precursor to monomers for the synthesis of novel conjugated polymers. The bromine atom allows for post-polymerization modification, enabling the fine-tuning of the polymer's electronic and physical properties.

Development of Bioactive Molecules: The thiophene nucleus is a common scaffold in many biologically active compounds. Researchers are exploring the use of this compound as a starting material for the synthesis of new potential therapeutic agents.

Exploration of Photophysical Properties: The extended π-conjugation in derivatives of this compound makes them interesting candidates for studies in photochemistry and photophysics. Research is focused on understanding their absorption, emission, and charge transport properties for potential use in optoelectronic devices.

Detailed Research Findings

While specific research exclusively focused on this compound is still emerging, studies on closely related compounds provide significant insights into its potential. For instance, the synthesis of a series of (E)-3-(5-bromothiophen-2-yl)-1-phenylprop-2-en-1-ones (chalcones) has been reported. bldpharm.com These compounds were synthesized via a Claisen-Schmidt condensation of 5-bromothiophene-2-carboxaldehyde with various substituted acetophenones. bldpharm.com This synthetic strategy highlights a viable route to derivatives of the parent acrylic acid.

The characterization of these related chalcones by UV, FT-IR, and NMR spectroscopy provides a basis for predicting the spectral properties of this compound. bldpharm.com

Physicochemical Properties

Below is a table summarizing some of the known and predicted physicochemical properties of this compound.

PropertyValue
Molecular Formula C₇H₅BrO₂S
Molecular Weight 233.08 g/mol
Physical Form Solid
Predicted Boiling Point 350.1 ± 32.0 °C
Predicted pKa 4.03 ± 0.10

Data sourced from commercial supplier information.

Spectroscopic Data (Predicted)

The following table outlines the expected spectroscopic data for this compound, based on the analysis of closely related compounds.

Spectroscopy Expected Features
¹H NMR Signals corresponding to the vinyl protons of the acrylic acid moiety (typically in the range of 6.0-8.0 ppm with a characteristic trans-coupling constant), and signals for the protons on the thiophene ring. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (>10 ppm).
¹³C NMR Resonances for the carbonyl carbon of the carboxylic acid (around 170 ppm), carbons of the double bond, and the carbons of the brominated thiophene ring.
FT-IR Characteristic stretching vibrations for the O-H of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O of the carbonyl group (around 1700 cm⁻¹), the C=C of the alkene and aromatic ring, and the C-Br bond.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrO2S B2596599 (E)-3-(5-Bromothiophen-2-YL)acrylic acid CAS No. 50868-68-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(5-bromothiophen-2-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO2S/c8-6-3-1-5(11-6)2-4-7(9)10/h1-4H,(H,9,10)/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNAWXLDSXIIUFC-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(SC(=C1)Br)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for E 3 5 Bromothiophen 2 Yl Acrylic Acid and Its Derivatives

Direct Synthesis Approaches to (E)-3-(5-Bromothiophen-2-YL)acrylic Acid

Direct synthesis strategies involve the construction of the target molecule from precursors that already contain either the thiophene (B33073) ring or the acrylic acid moiety. These approaches focus on the key steps of introducing the bromine atom and stereoselectively forming the (E)-double bond.

One direct pathway to the target compound involves the bromination of a pre-synthesized 3-(thiophen-2-yl)acrylic acid. The thiophene ring is susceptible to electrophilic substitution, and halogenation is a common transformation. However, controlling the regioselectivity of this reaction is crucial. The 2- and 5-positions (α-positions) of the thiophene ring are the most reactive sites for electrophilic attack.

Various brominating agents can be employed, with N-bromosuccinimide (NBS) being a mild and effective choice for achieving monobromination, often in solvents like acetic acid or a mixture of chloroform (B151607) and acetic acid. The reaction conditions, such as temperature and reaction time, must be carefully controlled to prevent the formation of dibrominated or other side products. For instance, the bromination of 2-thiophenecarboxaldehyde derivatives with bromine in chloroform has been observed to lead to both bromination and unexpected deformylation under mild conditions. bg.ac.rs

Table 1: Examples of Thiophene Bromination Conditions

Starting Material Brominating Agent Solvent Conditions Product Ref
3-Alkylthiophene N-Iodosuccinimide Acetic Acid 0 °C 2-Iodo-3-alkylthiophene & 5-Iodo-3-alkylthiophene jcu.edu.au
3-Alkylthiophene N-Bromosuccinimide Chloroform/Acetic Acid Room Temp 5-Bromo-3-alkylthiophene jcu.edu.au
Thiophene Bromine Commercially available Chloroform Room Temp Deformylation and dibromination bg.ac.rs

This table is interactive and can be sorted by clicking on the column headers.

The formation of the acrylic acid side chain with the desired (E)-stereochemistry is a critical step. This is typically achieved through condensation reactions between 5-bromo-2-thiophenecarbaldehyde and a compound containing an active methylene (B1212753) group.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with an active hydrogen compound, such as malonic acid or its esters, in the presence of a weak base catalyst like piperidine (B6355638) or pyridine. wikipedia.org The Doebner modification of the Knoevenagel condensation specifically uses malonic acid in pyridine, which often leads to concomitant decarboxylation to yield the α,β-unsaturated carboxylic acid directly. wikipedia.org This method generally favors the formation of the thermodynamically more stable (E)-isomer. researchgate.netnih.gov Recent advancements have explored various catalysts, including boric acid and ionic liquids, to improve yields and reaction conditions. jmcs.org.mxmdpi.com

Perkin Reaction: The Perkin reaction is another classic method for synthesizing α,β-unsaturated carboxylic acids. numberanalytics.comonlineorganicchemistrytutor.com It involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the corresponding acid. numberanalytics.com For the synthesis of this compound, this would involve reacting 5-bromo-2-thiophenecarbaldehyde with acetic anhydride and sodium acetate. jk-sci.com The reaction typically requires high temperatures, although microwave irradiation has been used to reduce reaction times. jk-sci.com The mechanism proceeds through an enolate intermediate, an aldol-like condensation, and subsequent dehydration, generally affording the (E)-double bond. jk-sci.comyoutube.com

Table 2: Comparison of Condensation Reactions for (E)-Acrylic Acid Synthesis

Reaction Key Reagents Catalyst Typical Product Stereoselectivity Ref
Knoevenagel Aldehyde, Active Methylene Compound Weak Base (e.g., Piperidine) α,β-unsaturated ketone/ester Often (E) wikipedia.org
Doebner-Knoevenagel Aldehyde, Malonic Acid Pyridine α,β-unsaturated carboxylic acid High for (E)-isomer wikipedia.orgresearchgate.net

This table is interactive and can be sorted by clicking on the column headers.

Functionalization of Thiophene Rings leading to Bromothiophene Acrylic Acid Scaffolds

An alternative synthetic philosophy involves starting with a substituted thiophene ring and subsequently introducing the acrylic acid side chain. This approach can be advantageous when the desired substitution pattern on the thiophene ring is easier to establish first.

Friedel-Crafts alkylation and acylation are fundamental electrophilic aromatic substitution reactions that can be applied to thiophene derivatives. google.com However, these reactions can sometimes suffer from a lack of regioselectivity and the potential for polysubstitution. For instance, the acylation of 3-bromothiophene (B43185) with succinyl chloride in the presence of AlCl3 was found to produce a mixture of three isomeric diketones, making it an unfeasible method for synthesizing a specific isomer. bohrium.comresearchgate.net More controlled methods often involve lithiation of the thiophene ring followed by reaction with an alkylating or acylating agent. jcu.edu.au

Modern synthetic chemistry has seen the rise of palladium-catalyzed direct C-H functionalization as a powerful tool for forming carbon-carbon bonds, avoiding the need for pre-functionalized starting materials like organolithium or Grignard reagents. nih.gov This methodology allows for the direct coupling of a C-H bond on the thiophene ring with a suitable coupling partner.

For synthesizing bromothiophene acrylic acid scaffolds, a direct C-H arylation or alkenylation of a bromothiophene could be envisioned. Palladium catalysts, often in combination with specific ligands and oxidants, can activate the C-H bond at the 2- or 5-position of the thiophene ring. acs.orgnih.gov This activated species can then react with an acrylic acid derivative. These reactions offer a more atom-economical and efficient route to the desired products. organic-chemistry.orgmdpi.com Research has shown that phosphine-free palladium complexes can efficiently catalyze the direct C-H arylation of thiophenes with aryl bromides at low catalyst loadings. acs.orgorganic-chemistry.org While most C-H arylations target the α-position (C2 or C5), specific catalytic systems have been developed to achieve β-selectivity. researchgate.net

Table 3: Selected Palladium-Catalyzed C-H Functionalization of Thiophenes

Thiophene Substrate Coupling Partner Catalyst System Position Functionalized Ref
Thiophenes Aryl Bromides Bis(alkoxo)palladium complex α-position acs.orgorganic-chemistry.org
3-(Methylsulfinyl)thiophenes Aryl Halides Pd(OAc)2 2- and 2,5-positions nih.gov
Thiophenes Aryl Bromides Palladium NNC-pincer complex 2- or 5-position thieme-connect.com

This table is interactive and can be sorted by clicking on the column headers.

Cross-Coupling Reactions in the Synthesis of this compound Analogues

The bromine atom on the this compound scaffold serves as a versatile handle for further functionalization through various palladium-catalyzed cross-coupling reactions. This allows for the synthesis of a diverse library of analogues with different substituents at the 5-position of the thiophene ring.

Suzuki-Miyaura Coupling: This is one of the most widely used cross-coupling reactions, involving the reaction of an organoboron compound (boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. nih.gov The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acids. nih.gov this compound can be coupled with various aryl or heteroaryl boronic acids to produce 5-aryl or 5-heteroaryl substituted thiophene acrylic acids. nih.govmdpi.com

Heck Reaction: The Heck reaction couples an unsaturated halide (like bromothiophene) with an alkene in the presence of a palladium catalyst and a base. mdpi.com While typically used to form the acrylic acid moiety itself (by coupling a bromothiophene with acrylic acid), it can also be used to introduce other vinyl groups onto a pre-existing, more complex thiophene structure if a different halide is present. researchgate.netodinity.com

Other notable cross-coupling reactions include the Stille coupling (using organotin reagents), Kumada coupling (using Grignard reagents), and Sonogashira coupling (using terminal alkynes), all of which can be used to modify the bromothiophene scaffold. jcu.edu.aunih.govresearchgate.net

Table 4: Overview of Cross-Coupling Reactions for Modifying Bromothiophenes

Reaction Name Coupling Partners Catalyst Key Features Ref
Suzuki-Miyaura Organohalide + Boronic Acid/Ester Pd complex + Base Mild conditions, high functional group tolerance nih.govnih.gov
Heck Unsaturated Halide + Alkene Pd complex + Base Forms C-C bond with an alkene mdpi.comresearchgate.net
Stille Organohalide + Organotin Reagent Pd complex Mild conditions, but tin reagents are toxic nih.gov
Kumada Organohalide + Grignard Reagent Ni or Pd complex Highly reactive, less functional group tolerance jcu.edu.aunih.gov

This table is interactive and can be sorted by clicking on the column headers.

Suzuki Cross-Coupling Reactions of 5-Bromothiophene-2-Carboxylic Acid Derivatives

The Suzuki cross-coupling reaction is a versatile and powerful tool in synthetic chemistry for the formation of carbon-carbon bonds. researchgate.net This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. researchgate.netnih.gov For the synthesis of derivatives from 5-bromothiophene-2-carboxylic acid, the bromine atom on the thiophene ring serves as an excellent handle for Suzuki coupling.

Research has demonstrated the facile synthesis of various thiophene-based derivatives starting from 5-bromothiophene-2-carboxylic acid. nih.gov In a common strategy, the carboxylic acid is first esterified to prevent side reactions and improve solubility. tubitak.gov.trnih.gov The resulting ester, such as pentyl 5-bromothiophene-2-carboxylate or phenethyl 5-bromothiophene-2-carboxylate, is then coupled with a range of arylboronic acids. tubitak.gov.tr

These reactions are typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. tubitak.gov.trnih.gov The choice of solvent and base is crucial for optimizing the reaction yield. A mixture of an organic solvent like 1,4-dioxane (B91453) and water has been shown to be highly effective, potentially due to the increased solubility of the boronic acid reagents in the aqueous medium. nih.govmdpi.com Yields for these coupling reactions are generally moderate to good, ranging from 33% to over 80%, depending on the specific substrates and conditions used. researchgate.netnih.gov

Table 1: Examples of Suzuki Cross-Coupling Reactions with Pentyl 5-bromothiophene-2-carboxylate

Arylboronic Acid PartnerSolvent SystemCatalystYieldReference
4-Methoxyphenylboronic acid1,4-Dioxane/Water (4:1)Pd(PPh₃)₄71.5% nih.gov
4-Chlorophenylboronic acid1,4-Dioxane/Water (4:1)Pd(PPh₃)₄75% nih.gov
3,4-Dichlorophenylboronic acid1,4-Dioxane/Water (4:1)Pd(PPh₃)₄80.2% nih.gov
4-(Trifluoromethyl)phenylboronic acid1,4-Dioxane/Water (4:1)Pd(PPh₃)₄65% nih.gov
Naphthalen-1-ylboronic acid1,4-Dioxane/Water (4:1)Pd(PPh₃)₄70.2% nih.gov

Stille and Heck Coupling Pathways for Thiophene Acrylic Acid Systems

Beyond the Suzuki reaction, Stille and Heck couplings offer alternative and powerful strategies for synthesizing thiophene acrylic acid systems and their derivatives.

The Stille reaction creates a carbon-carbon bond by coupling an organotin compound (organostannane) with an organic electrophile, catalyzed by palladium. wikipedia.orgwiley-vch.de This method is highly valued for its compatibility with a wide array of functional groups. wiley-vch.de In the context of thiophene synthesis, the reaction can be used to couple a stannylated thiophene with a suitable partner or, conversely, to couple a halogenated thiophene with an organostannane. nih.gov The catalytic cycle involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organotin reagent, and reductive elimination to yield the final product and regenerate the catalyst. wikipedia.org The synthesis of conjugated polymers and oligomers, such as those containing thiophene units, frequently employs the Stille polycondensation reaction. wiley-vch.denih.gov

The Heck reaction is a cornerstone of C-C bond formation, specifically for the arylation or vinylation of alkenes. mdpi.com This reaction is particularly relevant for the direct synthesis of this compound, as it can form the acrylic acid side chain on the thiophene ring. The reaction typically couples an aryl or vinyl halide with an alkene (such as acrylic acid or its esters) in the presence of a palladium catalyst and a base. beilstein-journals.org The mechanism involves the oxidative addition of the aryl halide to Pd(0), followed by insertion of the alkene and subsequent β-hydride elimination. mdpi.com Various palladium sources, including simple salts like Pd(OAc)₂, can be used. beilstein-journals.org The Heck reaction is noted for its stereoselectivity, generally favoring the formation of the E (trans) isomer, which is critical for the target compound.

Green Chemistry Approaches in the Synthesis of Bromothiophene Derivatives

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of thiophene derivatives to enhance sustainability. unito.it

A key focus of green chemistry is the reduction or replacement of volatile and often toxic organic solvents. One successful approach has been the development of solvent-free, or solid-state, reaction conditions. researchgate.net For instance, Suzuki couplings for preparing thiophene oligomers have been effectively carried out without any solvent, using a solid support like aluminum oxide. acs.orgnih.gov This method not only reduces waste but can also simplify product purification. researchgate.net

When a solvent is necessary, the use of environmentally benign options is preferred. Ethanol, for example, has been employed as a green solvent for the synthesis of halogenated thiophenes using non-toxic inorganic reagents under mild conditions. nih.gov Water is another excellent green solvent, and palladium-catalyzed C-H arylation of thiophene derivatives has been successfully performed using water as the sole reaction medium. unito.it

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a valuable technology for accelerating organic reactions. researchgate.net By using microwave irradiation, reaction times can be dramatically reduced from hours to mere minutes. researchgate.netnih.gov This rapid and efficient heating can lead to higher yields and improved product purity.

The application of MAOS has been particularly effective in the synthesis of thiophene derivatives. researchgate.net A notable example is the solvent-free, microwave-assisted Suzuki coupling for the preparation of thiophene oligomers. acs.orgnih.gov In one study, a quaterthiophene was synthesized in just 6 minutes, while a quinquethiophene was obtained in 11 minutes, showcasing the remarkable efficiency of this green methodology. researchgate.netnih.gov

Table 2: Comparison of Reaction Times in Microwave-Assisted Synthesis of Thiophene Oligomers

Target ProductReactionMethodReaction TimeIsolated YieldReference
Quaterthiophene2-bromo-2,2'-bithiophene + bis(pinacolato)diboronMicrowave-Assisted (Solvent-Free)6 minutes65% researchgate.netnih.gov
QuinquethiopheneDibromoterthiophene + Thienylboronic acidMicrowave-Assisted (Solvent-Free)11 minutes74% researchgate.netnih.gov

The development of recyclable catalysts is a cornerstone of sustainable chemistry, as it reduces waste and lowers the cost associated with expensive transition metals like palladium. Heterogeneous catalysts, where the catalytic species is immobilized on a solid support, are particularly advantageous as they can be easily separated from the reaction mixture by filtration and reused. nsf.gov

Several recyclable catalytic systems have been developed for reactions involving thiophenes. For instance, a palladium iodide/potassium iodide system in an ionic liquid (BmimBF₄) was used for thiophene synthesis and could be recycled multiple times without a significant loss of activity. mdpi.com Similarly, commercially available heterogeneous catalysts like SiliaCat® DPP-Pd and the polypropylene-supported FibreCat® have been successfully used and recycled in multi-batch syntheses of thiophene-containing conjugated polymers. nsf.gov

In addition to catalyst recycling, the use of non-toxic and readily available reagents contributes to the green credentials of a synthetic route. Methodologies have been developed that utilize simple sodium halides (e.g., NaCl, NaBr) as the halogen source and common reagents like copper (II) sulfate (B86663) in an environmentally friendly solvent like ethanol. nih.gov These approaches avoid harsher and more hazardous halogenating agents, aligning with the principles of green chemistry. nih.gov

Chemical Reactivity and Transformative Chemistry of E 3 5 Bromothiophen 2 Yl Acrylic Acid

Reactivity of the Bromine Substituent for Further Functionalization

The bromine atom at the 5-position of the thiophene (B33073) ring is a key handle for introducing further molecular diversity. Its reactivity is influenced by the electron-rich nature of the thiophene ring and the electron-withdrawing effect of the acrylic acid group.

Nucleophilic aromatic substitution (NAS) on thiophene rings occurs more readily than on their benzene (B151609) analogues. uoanbar.edu.iq This enhanced reactivity is attributed to the ability of the sulfur atom to stabilize the intermediate Meisenheimer complex. uoanbar.edu.iqlibretexts.org For a nucleophilic aromatic substitution to occur, the aromatic ring typically requires activation by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In the case of (E)-3-(5-Bromothiophen-2-yl)acrylic acid, the acrylic acid group acts as an electron-withdrawing substituent, which can activate the bromine atom for nucleophilic displacement.

The general mechanism for nucleophilic aromatic substitution involves the addition of a nucleophile to the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate, followed by the elimination of the leaving group. libretexts.orgyoutube.com

Table 1: Reactivity towards Nucleophilic Aromatic Substitution

ReactantNucleophilePotential ProductReaction Conditions
This compoundAmines (R₂NH)(E)-3-(5-(dialkylamino)thiophen-2-yl)acrylic acidTypically requires heat and a base
This compoundAlkoxides (RO⁻)(E)-3-(5-alkoxythiophen-2-yl)acrylic acidStrong base, polar aprotic solvent
This compoundThiolates (RS⁻)(E)-3-(5-(alkylthio)thiophen-2-yl)acrylic acidBase, polar solvent

This table presents potential reactions based on the general principles of nucleophilic aromatic substitution on activated halothiophenes.

A more common and versatile strategy for the functionalization of the bromothiophene ring is through the formation of organometallic intermediates, which can then participate in various cross-coupling reactions. The bromine atom can be readily converted into an organolithium or organomagnesium (Grignard) reagent via metal-halogen exchange. However, a more widely employed method for creating new carbon-carbon bonds is the palladium-catalyzed Suzuki cross-coupling reaction. nih.govnih.gov

In a typical Suzuki coupling, the bromothiophene derivative is reacted with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govnih.govresearchgate.net This reaction allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, and alkyl groups at the 5-position of the thiophene ring. For instance, pentyl 5-bromothiophene-2-carboxylate has been successfully coupled with various arylboronic acids to yield pentyl 5-arylthiophene-2-carboxylate derivatives. nih.gov A similar transformation can be envisaged for esters of this compound.

Table 2: Examples of Suzuki Cross-Coupling Reactions with Bromothiophene Derivatives

Bromothiophene DerivativeCoupling PartnerCatalystProductYieldReference
2-bromo-5-(bromomethyl)thiopheneArylboronic acidsPd(PPh₃)₄2-(bromomethyl)-5-aryl-thiophenes25-76% researchgate.net
Pentyl 5-bromothiophene-2-carboxylateArylboronic acidsPd(PPh₃)₄Pentyl 5-arylthiophene-2-carboxylatesModerate to good nih.gov

Reactions Involving the Acrylic Acid Moiety

The acrylic acid portion of the molecule offers another set of reaction possibilities, including transformations of the carboxylic acid group and additions to the carbon-carbon double bond.

The carboxylic acid group of this compound can undergo standard esterification and amidation reactions. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. google.comresearchgate.netresearchgate.net Alternatively, the acid can be converted to a more reactive acyl chloride, which then readily reacts with an alcohol. For instance, the synthesis of various 3-(4-chlorophenyl)acrylate esters has been reported from the corresponding acrylic acid. nih.gov

Amidation can be carried out by reacting the carboxylic acid with an amine, often in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. nih.gov It is also possible to prepare amides via the corresponding acyl chloride or by transesterification of an ester with a hydroxyl-functional amide. google.com

The α,β-unsaturated carbonyl system in this compound is susceptible to nucleophilic conjugate addition (Michael addition). uomphysics.net A variety of nucleophiles, including amines, thiols, and carbanions, can add to the β-carbon of the acrylic acid moiety. For example, the reaction of β-(4-bromobenzoyl) acrylic acid with nitrogen nucleophiles like ethanolamine and o-aminophenol results in the corresponding adducts. researchgate.net

Furthermore, the carbon-carbon double bond can participate in thiol-ene "click" reactions, which involve the radical or base-catalyzed addition of a thiol across the double bond to form a thioether. usm.eduwikipedia.org This reaction is known for its high efficiency and stereoselectivity. wikipedia.org

Cyclization and Annulation Reactions to Form Fused Heterocyclic Systems

The bifunctional nature of this compound and its derivatives makes them excellent precursors for the synthesis of fused heterocyclic systems. These reactions can involve either the bromine substituent, the acrylic acid moiety, or both.

Annulation reactions can be employed to construct rings fused to the thiophene core. For example, a pyrrole ring can be annulated to a benzo[b]thiophene system using 3-arylazirines as a synthon in a nickel-catalyzed reaction. nih.govbeilstein-journals.org While this example involves a benzothiophene (B83047), similar strategies could potentially be applied to thiophene derivatives. Another approach involves the ruthenium(II)-catalyzed cascade heteroarylation and annulation of arylphosphonic acid monoesters with benzothiophenes to create benzothieno-fused oxaphosphacycles. rsc.org

Photocyclization is another powerful method for forming fused rings. Styrylthiophenes, which are structurally related to this compound, can undergo photochemical cyclization to produce thiahelicenes. The regiochemical outcome of the cyclization depends on the position of the styryl group on the thiophene ring. ua.es Derivatives of this compound could potentially be used in similar photocyclization reactions to generate novel fused heterocyclic structures.

The synthesis of thiophene derivatives through the cyclization of functionalized alkynes also highlights the versatility of building complex heterocyclic systems based on the thiophene core. mdpi.com

Polymerization Studies of this compound and its Monomers

The monomer, this compound, possesses two primary reactive sites for polymerization: the brominated thiophene ring, which is amenable to various coupling reactions, and the acrylic acid group, which can undergo vinyl polymerization.

Polymerization via the Thiophene Ring:

The presence of the bromine atom on the thiophene ring is the key to forming conjugated polymers. Methods like oxidative coupling and catalyst-based cross-coupling reactions are standard for synthesizing polythiophenes. For instance, the polymerization of 2-(5-bromothiophene-2-yl)-3-hexylthiophene has been shown to result in a highly insoluble polymer, indicating the formation of a rigid, conjugated backbone. Unsubstituted polythiophenes, while thermally stable and highly conductive, are often insoluble, a challenge that can be addressed by introducing solubilizing side groups. The acrylic acid group in the target monomer could potentially enhance the solubility of the resulting polymer in polar solvents.

Regioregularity is a critical factor in determining the electronic and photonic properties of polythiophenes. The synthesis of regioregular polythiophenes leads to structurally homogenous, defect-free polymers with improved properties compared to their regioirregular counterparts.

Polymerization via the Acrylic Acid Moiety:

The acrylic acid portion of the monomer can undergo polymerization through its carbon-carbon double bond, typically via free-radical polymerization. This process can be initiated by thermal or photochemical means using appropriate initiators. The resulting polymer would feature a poly(acrylic acid) backbone with pendant 5-bromothiophen-2-yl groups. Such polymers are often valued for their adhesive and absorptive properties.

Potential for Copolymers:

Given the dual reactivity, this compound is also a candidate for copolymerization. It could be copolymerized with other vinyl monomers to tailor the properties of the resulting polymer. Furthermore, block copolymers, such as poly(3-hexylthiophene)-block-poly(acrylic acid), have been synthesized and shown to self-assemble into hierarchical structures.

Properties of a Structurally Related Polymer:

A study on a closely related polymer, poly(3-thiophen-3-yl-acrylic acid), provides insights into the potential properties of poly(this compound). This polymer is soluble in polar solvents, and its structural and electronic properties have been investigated through both theoretical calculations and experimental analysis.

Table 1: Theoretical and Experimental Data for Poly(3-thiophene-3-yl acrylic acid)

Property Finding
Solubility Soluble in polar solvents.
Chemical Structure Investigated using FTIR and 1H NMR spectroscopy.
Molecular Conformation Determined using quantum mechanical calculations.
Polymer Linkages Predominantly head-to-tail linkages.

| Electronic Properties | The arrangement of inter-ring dihedral angles depends on the degree of ionization (pH). |

This table presents data for a structurally similar polymer to infer potential properties of poly(this compound).

Advanced Spectroscopic and Structural Elucidation Techniques for E 3 5 Bromothiophen 2 Yl Acrylic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For thiophene (B33073) acrylic acid scaffolds, ¹H and ¹³C NMR are fundamental for confirming the successful synthesis and structural integrity of the compounds.

The ¹H NMR spectrum of a typical (E)-3-(thiophen-2-yl)acrylic acid derivative provides a wealth of structural information. The protons on the thiophene ring and the acrylic acid moiety appear at characteristic chemical shifts. The protons of the thiophene ring typically resonate in the aromatic region, generally between 7.0 and 8.0 ppm. The acrylic acid vinyl protons exhibit distinct signals, with the coupling constant (J-value) between them being particularly informative. For the (E)-isomer, this coupling constant is typically large (around 16 Hz), confirming the trans configuration of the double bond.

In the case of (E)-3-(5-Bromothiophen-2-YL)acrylic acid, the protons on the thiophene ring would appear as doublets due to coupling with each other. The acrylic acid protons would also appear as doublets, with the characteristic large J-value for the E-isomer. The acidic proton of the carboxyl group is often observed as a broad singlet, the position of which can vary depending on the solvent and concentration.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Key resonances include the carbonyl carbon of the carboxylic acid (typically downfield, around 170 ppm), the carbons of the C=C double bond, and the carbons of the thiophene ring. The carbon attached to the bromine atom in the 5-position of the thiophene ring would show a characteristic chemical shift. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon signals.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for a Thiophene Acrylic Acid Scaffold

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Thiophene H-3~7.1~128
Thiophene H-4~7.3~131
Acrylic α-H~6.3~120
Acrylic β-H~7.8~140
Carboxyl C=O-~170

Note: These are approximate values and can vary based on substitution and solvent.

While 1D NMR is excellent for structural assignment, advanced 2D NMR techniques are necessary to probe the molecule's preferred conformation in solution. The Nuclear Overhauser Effect (NOE) is a particularly powerful phenomenon for this purpose, as it depends on the spatial proximity of protons rather than through-bond coupling. columbia.edu

Experiments like 2D Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can reveal which protons are close to each other in space. For this compound, a NOESY or ROESY experiment could show a correlation between the β-proton of the acrylic acid and the H-3 proton of the thiophene ring, providing evidence for a planar conformation where these protons are on the same side of the molecule. The choice between NOESY and ROESY often depends on the molecular weight of the compound; ROESY is generally preferred for medium-sized molecules where the NOE may be close to zero. columbia.edu

Other 2D techniques like COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, confirming the connectivity within the thiophene ring and the acrylic acid chain. Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning proton signals to their directly attached carbons (HSQC) and for identifying longer-range (2-3 bond) C-H correlations (HMBC), which helps to piece together the entire molecular structure. ipb.pt

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise coordinates of each atom, as well as bond lengths, bond angles, and torsion angles.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by a variety of intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking. For this compound, the carboxylic acid group is a prime candidate for forming strong hydrogen bonds, often leading to the formation of dimers or extended chains. The bromine atom can participate in halogen bonding, and the electron-rich thiophene rings can engage in π-π stacking interactions.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions within a crystal. It maps various properties onto a surface defined by the region where the electron density of a molecule contributes more than that of all other molecules in the crystal. By color-coding the surface based on the distance of atoms inside and outside the surface (d_i and d_e), it is possible to identify and characterize different types of intermolecular contacts. Red spots on the Hirshfeld surface highlight close contacts, which are indicative of strong interactions like hydrogen bonds. This analysis provides a detailed "fingerprint" of the intermolecular environment for the molecule.

X-ray crystallography offers a snapshot of the molecule's conformation in the solid state. For this compound, this analysis would confirm the trans geometry of the acrylic double bond. It would also reveal the dihedral angle between the plane of the thiophene ring and the plane of the acrylic acid group, indicating whether the molecule adopts a planar or twisted conformation. In many similar conjugated systems, a high degree of planarity is observed to maximize π-orbital overlap. The solid-state conformation is a result of the balance between intramolecular forces (like steric hindrance and electronic effects) and the intermolecular forces that drive crystal packing.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. When a molecule absorbs IR radiation or scatters Raman light, it is excited to a higher vibrational state. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present in the molecule.

For this compound, the IR spectrum would show several characteristic absorption bands. A strong, broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, which is often broadened due to hydrogen bonding. A sharp, intense peak around 1700-1680 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. The C=C stretching of the acrylic double bond and the thiophene ring would appear in the 1650-1500 cm⁻¹ region. Vibrations associated with the C-Br bond would be found at lower frequencies in the fingerprint region.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=C and C=S stretching vibrations of the thiophene ring often give rise to strong Raman signals. The symmetric nature of certain vibrations can make them more active in Raman than in IR, and vice versa, making the combination of both techniques a powerful tool for a complete vibrational analysis.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopy Method
O-H stretch (Carboxylic Acid)2500-3300 (broad)IR
C=O stretch (Carbonyl)1680-1700IR (strong), Raman (moderate)
C=C stretch (Alkene)1620-1640IR (moderate), Raman (strong)
C=C stretch (Thiophene ring)1500-1600IR (moderate), Raman (strong)
C-Br stretch500-600IR (moderate)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic structure of molecules like this compound. The absorption of UV or visible light by this compound induces transitions of electrons from lower energy molecular orbitals to higher energy ones. The key to its spectroscopic behavior lies in its extended π-conjugated system, which comprises the thiophene ring and the acrylic acid moiety.

The dominant electronic transitions observed in the UV-Vis spectrum of this and related thiophene derivatives are typically π-π* transitions. nih.gov These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated backbone. nih.gov The planarity of the conjugated π-system is a crucial factor, as it influences the spectroscopic shift in the main absorption peak. diva-portal.org The extended conjugation in this compound, stretching from the thiophene ring across the acrylic double bond to the carbonyl group, significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in a bathochromic shift (red shift) of the maximum absorption wavelength (λmax) to longer wavelengths compared to non-conjugated thiophene or acrylic acid alone.

Interactive Table: UV-Vis Absorption Data for Thiophene-Based Acrylic Acids and Related Compounds

This table presents typical absorption maxima for compounds structurally related to this compound, illustrating the effects of conjugation and substitution.

CompoundSolventλmax (nm)Transition TypeReference
ThiopheneHexane231π-πGeneric Data
Acrylic AcidWater<200π-πGeneric Data
3,6-bis(5-bromothiophen-2-yl)...dionePropylene Carbonate558π-π* / ICT uobaghdad.edu.iq
3,6-bis(5-bromothiophen-2-yl)...dioneToluene570π-π* / ICT uobaghdad.edu.iq
Poly(3-hexylthiophene)Dichlorobenzene~450π-π* researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and elucidating the structure of this compound. The molecular formula of this compound is C₇H₅BrO₂S, corresponding to a molecular weight of approximately 233.08 g/mol . 3wpharm.com

A key characteristic in the mass spectrum of a bromine-containing compound is the presence of a distinct isotopic pattern for the molecular ion peak. libretexts.org Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 relative abundance (approximately 50.7% and 49.3%, respectively). chemguide.co.ukstackexchange.com Consequently, the molecular ion of this compound will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units. savemyexams.comyoutube.com This doublet, referred to as the M⁺ and M+2 peaks, would be observed at m/z 232 (containing ⁷⁹Br) and m/z 234 (containing ⁸¹Br), providing unambiguous evidence for the presence of a single bromine atom in the molecule. libretexts.orgchemguide.co.uk

Upon ionization, typically by electron impact (EI), the molecular ion can undergo fragmentation, providing valuable structural information. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragment ions. For this compound, several characteristic fragmentation pathways can be predicted based on the fragmentation of carboxylic acids and thiophene derivatives. libretexts.orgnih.gov

Common fragmentation pathways include:

Loss of a carboxyl group: Cleavage of the bond adjacent to the carbonyl group can lead to the loss of the •COOH radical (45 Da), a common fragmentation for carboxylic acids. libretexts.org

Loss of a bromine atom: Cleavage of the C-Br bond would result in the loss of a bromine radical (•Br), leading to a fragment ion at m/z 153.

Decarboxylation followed by loss of acetylene: The molecule may lose CO₂ (44 Da) and subsequently C₂H₂ (26 Da).

Cleavage of the acrylic side chain: Fragmentation can occur along the acrylic chain, leading to various smaller charged fragments.

Any fragment that retains the bromine atom will also exhibit the characteristic 1:1 isotope doublet pattern, aiding in the assignment of fragment structures. chemguide.co.uk

Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound

This table outlines the expected major ions in the mass spectrum, their mass-to-charge ratio (m/z), and the corresponding molecular fragment.

m/z (⁷⁹Br/⁸¹Br)Ion FormulaFragment IdentityNotes
232 / 234[C₇H₅BrO₂S]⁺Molecular Ion [M]⁺Characteristic 1:1 doublet confirms one bromine atom. libretexts.orgchemguide.co.uk
187 / 189[C₇H₄BrS]⁺[M - COOH]⁺Loss of the carboxyl radical. libretexts.org
153[C₇H₅O₂S]⁺[M - Br]⁺Loss of the bromine radical.
215 / 217[C₇H₄BrOS]⁺[M - OH]⁺Loss of a hydroxyl radical from the carboxylic acid. libretexts.org
108[C₄H₄S]⁺[Thiophene-CH=CH]⁺Fragment from cleavage of the acrylic chain.

Computational Chemistry Studies on E 3 5 Bromothiophen 2 Yl Acrylic Acid

Density Functional Theory (DFT) Calculations for Electronic and Geometric Optimization

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is widely used to investigate the structural and electronic properties of organic molecules, including thiophene (B33073) derivatives. By approximating the electron density of a molecule, DFT methods can accurately predict its geometry and energy. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed for such calculations, often paired with basis sets like 6-311G+(d,p) or 6-31G(d) to provide a robust theoretical framework.

The first step in a computational analysis is typically a geometry optimization, where the molecule's structure is adjusted to find the lowest energy conformation. For (E)-3-(5-Bromothiophen-2-YL)acrylic acid, DFT calculations are used to determine the most stable arrangement of its atoms in three-dimensional space. This process yields precise predictions of bond lengths, bond angles, and dihedral angles.

The optimized structure is expected to exhibit a largely planar conformation, which maximizes the π-conjugation between the thiophene ring, the acrylic acid moiety, and the carboxylic acid group. This extended conjugation is a key factor in the molecule's electronic properties and stability. The calculated geometric parameters for similar bromothiophene-containing chalcone derivatives have shown good agreement with experimental data obtained from X-ray crystallography, validating the accuracy of the DFT approach.

Table 1: Predicted Optimized Geometrical Parameters for a Structurally Similar Compound, (E)-1-(5-bromothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one (Calculated at B3LYP/6-31G(d) level)

ParameterBond Length (Å)ParameterBond Angle (°)
C1-S11.715C2-S1-C192.4
C4-S11.711C1-C2-C3115.1
C2-Br11.867C2-C3-C4111.9
C5=O11.233S1-C4-C3111.4
C6=C71.345S1-C1-C5122.1

Note: Data presented is for a closely related molecule and serves as a representative example of the type of data obtained from DFT calculations. The atom numbering may differ from this compound.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties.

For molecules with extended π-systems like this compound, the HOMO is typically a π-orbital with electron density delocalized across the conjugated backbone, while the LUMO is a corresponding π*-antibonding orbital. A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited, as less energy is required to move an electron from the ground state to an excited state. In a related compound, (E)-1-(5-bromothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one, the calculated HOMO-LUMO energy gap was found to be 4.1778 eV, indicating significant intramolecular charge transfer and high chemical reactivity researchgate.net. For another similar molecule, (2E)-3-(5-bromothiophen-2-yl)-1-(naphthalen-1-yl) prop-2-en-1-one, the HOMO-LUMO energy difference was calculated to be 3.57 eV researchgate.net. These values suggest that this compound would also possess a moderate energy gap, characteristic of a reactive and electronically active molecule.

Table 2: Representative Frontier Molecular Orbital Energies and Energy Gap

ParameterEnergy (eV)
EHOMO-6.2 to -6.5
ELUMO-2.1 to -2.4
Energy Gap (ΔE)3.8 to 4.2

Note: These values are typical ranges observed for similar bromothiophene chalcone derivatives and are intended to be illustrative for this compound.

Based on the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors provide a conceptual framework for predicting how a molecule will behave in a chemical reaction.

Ionization Potential (I) and Electron Affinity (A) : These can be approximated from HOMO and LUMO energies using Koopmans' theorem: I ≈ -EHOMO and A ≈ -ELUMO.

Chemical Hardness (η) : This is a measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft."

Chemical Softness (S) : The reciprocal of hardness (S = 1/η), it indicates a molecule's polarizability.

Electronegativity (χ) : This describes the power of a molecule to attract electrons and is calculated as χ = (I + A) / 2.

Electrophilicity Index (ω) : This global index quantifies the energy lowering of a system when it accepts an optimal amount of electronic charge from the environment. It is defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

These quantum chemical descriptors are invaluable for rationalizing the reactivity patterns of this compound.

Table 3: Calculated Global Reactivity Descriptors for a Representative Bromothiophene Derivative

DescriptorFormulaTypical Value (eV)
Ionization Potential (I)I ≈ -EHOMO6.35
Electron Affinity (A)A ≈ -ELUMO2.17
Chemical Hardness (η)η = (I - A) / 22.09
Chemical Softness (S)S = 1 / η0.48
Electronegativity (χ)χ = (I + A) / 24.26
Electrophilicity Index (ω)ω = μ² / (2η)4.34

Note: Values are calculated based on the representative HOMO/LUMO energies in Table 2 and are illustrative.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values:

Red : Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue : Regions of most positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack.

Green : Regions of neutral or near-zero potential.

For this compound, the MEP map would likely show the most negative potential (red) localized around the oxygen atoms of the carboxylic acid group, making them the primary sites for electrophilic interactions and hydrogen bonding. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), marking it as a site for nucleophilic attack. The π-system of the thiophene ring and the acrylic bridge would show intermediate potentials, reflecting the delocalized electron density.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are also highly effective in simulating and predicting various spectroscopic properties of molecules. Time-Dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies, which correspond to UV-Vis absorption spectra. Similarly, DFT calculations can predict vibrational frequencies, which are observed in Infrared (IR) spectra.

Simulated IR Spectrum: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an IR spectrum. By analyzing the computed vibrational modes, specific peaks can be assigned to the stretching, bending, and wagging motions of different functional groups within this compound. Key expected vibrations would include the O-H stretch of the carboxylic acid (typically a broad band), the C=O carbonyl stretch, C=C stretching from the acrylic and thiophene moieties, and the C-Br stretch. Comparing the simulated spectrum with experimental data can help to confirm the molecular structure and provide a detailed understanding of its vibrational properties. For a related bromothiophene derivative, the characteristic C=O band was calculated at 1689 cm⁻¹ (B3LYP level).

Simulated UV-Vis Spectrum: The electronic absorption spectrum of this compound can be simulated using TD-DFT. This method calculates the energies of electronic transitions from the ground state to various excited states. The results are typically presented as a series of absorption wavelengths (λmax) and their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. The major absorption bands are expected to arise from π→π* transitions within the conjugated system. The calculated spectrum for a similar compound, 1-(5-bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one, showed significant electronic transitions that were investigated in detail, confirming the charge transfer nature of the molecule. These simulations are crucial for understanding the photophysical properties of the molecule and for interpreting experimental UV-Vis spectra.

Theoretical Insights into Reaction Mechanisms and Pathways

While specific theoretical studies on the reaction mechanism for the synthesis of this compound are not extensively documented, computational methods can provide significant insights into the plausible synthetic routes. The synthesis of this and similar α,β-unsaturated carboxylic acids often involves variations of condensation reactions, such as the Knoevenagel or Perkin reactions.

A common pathway for analogous chalcones involves the Claisen-Schmidt condensation of a substituted thiophene aldehyde with an appropriate ketone. nih.gov For the acrylic acid derivative, a related pathway would involve the reaction of 5-bromo-2-thiophenecarboxaldehyde with acetic anhydride (B1165640) in the presence of a base (Perkin reaction) or with malonic acid (Knoevenagel condensation).

Computational chemistry, primarily using Density Functional Theory (DFT), can be employed to model these reaction pathways. Such theoretical investigations would involve:

Transition State Searching: Identifying the transition state structures for each elementary step of the proposed mechanism.

Activation Energy Calculation: Calculating the energy barriers (activation energies) associated with each transition state. The pathway with the lowest energy barrier is typically the most favorable.

For example, a DFT study could model the base-catalyzed deprotonation of the anhydride or malonic acid, the subsequent nucleophilic attack on the aldehyde carbonyl group, and the final elimination step that forms the α,β-double bond. By mapping the potential energy surface, researchers can gain a fundamental understanding of the factors controlling the reaction's feasibility, rate, and stereoselectivity (i.e., the preference for the E-isomer). The electron-withdrawing nature of the acrylic acid substituent deactivates the thiophene ring towards electrophilic substitution, a factor that can be quantified through computational charge analysis.

Non-Linear Optical (NLO) Properties Exploration

Organic molecules with extended π-conjugated systems, such as this compound, are of significant interest for applications in non-linear optics (NLO). researchgate.net NLO materials can alter the properties of light and are crucial for technologies like optical switching and data storage. researchgate.netnih.gov The NLO response in these molecules arises from the intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated bridge. nih.gov

Theoretical calculations are a cornerstone of NLO research, allowing for the prediction of NLO properties before undertaking complex synthesis and experimental characterization. DFT is the most common method used to calculate key NLO parameters such as the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.net A higher value of β indicates a stronger NLO response.

While direct computational data for this compound is scarce, studies on structurally similar bromothiophene chalcone derivatives provide valuable insights. researchgate.netresearchgate.netresearchgate.net These molecules feature a similar 5-bromothiophen moiety connected to a conjugated system. The key factors influencing the NLO properties are:

HOMO-LUMO Energy Gap (ΔE): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter. A smaller energy gap generally leads to easier electronic transitions and a larger hyperpolarizability value. researchgate.net

Intramolecular Charge Transfer (ICT): The thiophene ring often acts as the electron donor, while other parts of the molecule, such as carbonyl or cyano groups, act as acceptors. The extent of this charge transfer, which can be visualized through molecular electrostatic potential (MEP) maps and orbital plots, is directly related to the NLO response.

Theoretical studies on related bromothiophene derivatives have demonstrated their potential as NLO materials. For instance, calculations on compounds like (2E)-3-(5-bromothiophen-2-yl)-1-(naphthalen-1-yl) prop-2-en-1-one have yielded significant hyperpolarizability values, suggesting they are promising candidates for NLO applications. researchgate.net

Calculated NLO Properties of Structurally Related Thiophene Derivatives (Theoretical Data)
CompoundMethodHOMO-LUMO Gap (eV)First Hyperpolarizability (β) (esu)
(E)-1-(5-bromothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-oneDFT/B3LYP/6-31G(d)4.1778Data not specified in abstract, but noted as significant researchgate.net
(2E)-3-(5-bromothiophen-2-yl)-1-(naphthalen-1-yl) prop-2-en-1-oneDFT3.5720.8 x 10-30researchgate.net
(E)-1-(5-bromo-2-thienyl)-3-(3-chlorophenyl)prop-2-en-1-oneDFTNot specifiedNoted to have SHG intensity 1.7x that of Urea researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. These models are built by finding a statistical relationship between calculated molecular descriptors and an experimentally determined endpoint.

For a class of compounds like thiophene acrylic acid derivatives, QSAR models can be developed to predict biological activities such as anticancer, antioxidant, or antimicrobial efficacy. nih.govrsc.org QSPR models, on the other hand, could predict properties like solubility, melting point, or corrosion inhibition potential. digitaloceanspaces.com

The development of a QSAR/QSPR model for this compound and its analogs would typically involve the following steps:

Data Set Collection: A series of thiophene derivatives with measured biological activity or property values is compiled.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges.

Steric Descriptors: Molecular volume, surface area, specific shape indices.

Topological Descriptors: Indices that describe molecular connectivity and branching.

Hydrophobic Descriptors: LogP (partition coefficient), which describes lipophilicity.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation that relates the most relevant descriptors to the observed activity or property. digitaloceanspaces.com

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation.

QSAR studies on other classes of compounds have shown that properties like lipophilicity, polarizability, and the presence of hydrogen bond donors/acceptors are often key determinants of biological efficacy. nih.gov A QSAR model for thiophene acrylic acids could reveal which structural features—such as the position and nature of substituents on the thiophene ring or modifications to the acrylic acid group—are most critical for a desired biological effect, thereby guiding the design of new, more potent compounds.

Conceptual Framework for a QSAR/QSPR Model of Thiophene Derivatives
ComponentDescriptionExample for this compound
Dependent Variable The experimental property or activity to be predicted.Antioxidant activity (IC50), Anticancer activity (GI50)
Independent Variables (Descriptors) Calculated numerical values representing molecular structure.HOMO/LUMO energies, Dipole Moment, Molecular Surface Area, LogP
Statistical Method Algorithm used to correlate dependent and independent variables.Multiple Linear Regression (MLR), Partial Least Squares (PLS)
Model Output A mathematical equation for predicting the dependent variable.Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Advanced Applications of E 3 5 Bromothiophen 2 Yl Acrylic Acid and Its Derivatives

Medicinal Chemistry and Biological Activity

Derivatives of (E)-3-(5-bromothiophen-2-yl)acrylic acid are of significant interest due to their diverse pharmacological profiles. The thiophene (B33073) ring, a key component of this structure, is recognized as a "privileged structure" in drug design. nih.gov Thiophene-based compounds are integral to several commercially available drugs known for their anti-inflammatory, analgesic, and other therapeutic properties. nih.govnih.govdntb.gov.ua The presence of the acrylic acid group and the bromine substituent provides additional opportunities for chemical modification to optimize biological efficacy. nih.gov

Anti-inflammatory Agents and Mechanisms of Action

Thiophene derivatives are well-established for their anti-inflammatory properties, with commercial drugs like Tinoridine and Tiaprofenic acid serving as prime examples. nih.govresearchgate.netencyclopedia.pub The mechanism of action for many of these compounds involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govnih.govresearchgate.net The carboxylic acid group, present in the this compound structure, is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is important for binding to the active sites of these enzymes. nih.govdntb.gov.ua

Research on various thiophene-based compounds has elucidated several mechanisms contributing to their anti-inflammatory effects:

COX/LOX Inhibition : Many thiophene derivatives act as inhibitors of COX-1, COX-2, and/or 5-LOX enzymes, thereby reducing the production of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation. nih.govnih.gov

Cytokine Regulation : Certain derivatives have been shown to negatively regulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1β, IL-6, IL-8). nih.govencyclopedia.pub

Signaling Pathway Inhibition : The anti-inflammatory activity can also stem from the inhibition of signaling pathways like NF-ĸB and MAPKs (ERK, p38), which are crucial for the expression of inflammatory genes. encyclopedia.pub

The structural features of this compound derivatives, such as the nature and position of substituents on the thiophene and acrylic acid moieties, play a critical role in their anti-inflammatory potency and mechanism of action. nih.gov

Antimicrobial (Antibacterial and Antifungal) Properties

The thiophene nucleus is a core component of many compounds investigated for their antimicrobial potential. nih.gov Derivatives incorporating the thiophene scaffold have demonstrated activity against a range of pathogenic microbes.

Antibacterial Activity : Thiophene-2-carboxamide derivatives have been evaluated against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.gov Studies indicate that the presence of specific substituents, such as amino groups, on the thiophene ring can enhance antibacterial efficacy. nih.gov For example, certain 3-amino thiophene-2-carboxamide derivatives have shown significant activity, with some recording a high activity index compared to the standard drug ampicillin. nih.gov

Antifungal Activity : The antifungal potential of thiophene derivatives is also an area of active research. nih.gov Compounds containing this scaffold have been explored for their ability to inhibit the growth of pathogenic fungi. The specific structural modifications on the parent molecule are crucial in determining the spectrum and potency of their antifungal effects.

Anticancer and Antitumor Activities

The development of novel anticancer agents is a major focus of medicinal chemistry, and derivatives of this compound have emerged as a promising class of compounds. The thiophene ring is present in several anticancer agents, and its derivatives have shown cytotoxic activity against various human cancer cell lines. nih.govnih.gov

Research has demonstrated that benzothiophene (B83047) acrylonitrile (B1666552) analogs, which share structural similarities with acrylic acid derivatives, exhibit potent growth inhibition against a wide array of human cancer cell lines, including leukemia, colon cancer, CNS cancer, and prostate cancer. nih.gov For instance, certain analogs displayed potent growth inhibition (GI50) values in the nanomolar range. nih.gov

The mechanisms underlying the anticancer effects of these derivatives are multifaceted and can include:

Tubulin Polymerization Inhibition : Some benzothiophene analogs interfere with tubulin polymerization, a critical process for cell division, leading to mitotic catastrophe in cancer cells. nih.gov

Apoptosis Induction : Acrylic acid derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells, such as the human breast cancer cell line MCF-7. rsc.orgrsc.org

Gene Expression Modulation : Certain compounds can alter the expression of key regulatory genes, increasing the levels of pro-apoptotic proteins like p53 and Bax while decreasing the levels of anti-apoptotic proteins like Bcl-2. rsc.orgresearchgate.net

The table below summarizes the cytotoxic activity of selected thiophene-based compounds against various cancer cell lines.

Compound TypeCancer Cell LineActivity (IC50/GI50)Reference
Benzothiophene Acrylonitrile AnalogLeukemia, Colon, CNS, Prostate10–66.5 nM nih.gov
Methyl Acrylate Ester DerivativeMCF-7 (Breast)2.57 ± 0.16 μM rsc.org
6-Acrylic Phenethyl Ester-2-pyranoneHeLa, C6, MCF-7, A549, HSC-20.50–3.45 μM rsc.org
Brominated Acetophenone DerivativeMCF-7, PC3 (Breast, Prostate)< 10 µg/mL farmaciajournal.com

Spasmolytic Activity and Structure-Activity Relationships

Derivatives based on the thiophene scaffold have also been investigated for their spasmolytic (muscle-relaxing) properties. Research into derivatives of 5-bromothiophene-2-carboxylic acid, a close structural relative of the title compound, has revealed that these molecules can exhibit significant spasmolytic effects. tubitak.gov.tr

In one study, a series of esters and other derivatives were synthesized from 5-bromothiophene-2-carboxylic acid via Suzuki cross-coupling reactions. tubitak.gov.tr The resulting compounds were evaluated for their spasmolytic activity. The findings indicated that most of the synthesized analogs possessed potentially good spasmolytic effects. Notably, the compound phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate demonstrated an excellent spasmolytic effect with a low EC50 value of 1.26. tubitak.gov.tr

These studies highlight the importance of the substituents on the thiophene ring for spasmolytic activity. The structure-activity relationship suggests that modifications at the 5-position of the thiophene ring, as well as the nature of the ester group, are key determinants of potency.

Bioisosteric Replacements of Phenyl and Cinnamic Acid Moieties

Thiophene as a Phenyl Bioisostere : The thiophene ring is a classical bioisostere of the phenyl ring. psu.eduresearchgate.net It maintains the planarity, aromaticity, and steric bulk of a phenyl group while introducing different electronic properties and metabolic profiles. psu.edu This replacement can be used to:

Modulate lipophilicity and polarity. psu.edu

Alter metabolic stability and pharmacokinetic properties. wikipedia.orgcambridgemedchemconsulting.com

Improve binding affinity and selectivity for biological targets. nih.gov

Navigate patent restrictions on existing phenyl-containing drugs.

The substitution of a phenyl ring with a thiophene ring is a well-tolerated modification in many classes of drugs, including NMDA receptor antagonists and dopamine (B1211576) uptake inhibitors. psu.edunih.gov

Relationship to Cinnamic Acid : Cinnamic acid, or (E)-3-phenylacrylic acid, is a natural compound with a structure comprising a phenyl ring, an alkene, and a carboxylic acid group. nih.gov this compound can be viewed as a thiophene-based analog of a substituted cinnamic acid. Cinnamic acid and its derivatives are known to exhibit a wide range of biological activities, including antioxidant, antimicrobial, and anticancer properties. nih.gov By replacing the phenyl ring of cinnamic acid with a 5-bromothiophen-2-yl group, medicinal chemists can create novel derivatives with potentially enhanced or modified biological efficacy. nih.gov

Antioxidant Properties

Compounds capable of counteracting oxidative stress are valuable for preventing and treating diseases associated with free radical damage. Thiophene derivatives have been identified as possessing significant antioxidant activity. nih.govnih.govresearchgate.net

The antioxidant capacity of thiophene-containing molecules can be attributed to their ability to scavenge free radicals. researchgate.net Studies using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay have shown that certain thiophene derivatives exhibit considerable radical scavenging activity, in some cases comparable to standard antioxidants like L-Ascorbic acid. nih.govresearchgate.net

The structural features that contribute to the antioxidant potential of these compounds include:

The Thiophene Ring : The sulfur atom in the thiophene ring can participate in stabilizing radical species.

Substituents : Electron-donating groups, such as amino or hydroxyl groups attached to the thiophene ring, can significantly enhance antioxidant activity. nih.gov For example, 3-amino thiophene-2-carboxamide derivatives have been shown to have greater antioxidant power due to the electron-donating nature of the amino group. nih.gov

The combination of the thiophene ring and the acrylic acid moiety in this compound provides a promising framework for the development of novel antioxidant agents. researchgate.net

Targeting Specific Biological Pathways and Receptors (e.g., COX/LOX inhibition)

Derivatives of thiophene acrylic acid are recognized as privileged structures in medicinal chemistry for the development of novel anti-inflammatory agents. nih.gov Their mechanism of action often involves the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the arachidonic acid cascade responsible for the synthesis of inflammatory mediators like prostaglandins and leukotrienes. mdpi.com The development of dual COX/LOX inhibitors is a significant strategy aimed at creating more potent anti-inflammatory drugs with potentially fewer gastrointestinal and cardiovascular side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com

Research into compounds structurally related to this compound has demonstrated significant inhibitory activity against these enzymes. For instance, a series of (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids were synthesized and evaluated as dual COX/LOX inhibitors. nih.gov The acrylic acid moiety serves as a suitable template for designing these inhibitors. Key structural features, such as the presence of carboxylic acids, esters, and specific substituents on the aromatic rings, are crucial for biological target recognition and inhibitory potency. nih.gov

Studies on various thiophene-based compounds have identified several potent inhibitors. The substitution pattern on the thiophene or adjacent rings plays a critical role in determining the selectivity and efficacy of the inhibition. For example, in one study, a thiophene pyrazole (B372694) hybrid compound exhibited higher COX-2 inhibition than the reference drug celecoxib. nih.gov Another study found that benzothiophene derivatives showed significant dual inhibitory activity against both COX-2 and 5-LOX. nih.gov

Table 1: Inhibitory Activity of Selected Thiophene and Acrylic Acid Derivatives Against COX/LOX Enzymes
Compound Class/DerivativeTarget EnzymeInhibitory Activity (IC₅₀)Reference CompoundSource
(E)-2-(3-Bromophenyl)-3-(4-methanesulfonylphenyl)acrylic acidCOX-2~0.32 µMRofecoxib (0.5 µM) nih.gov
Thiophene Pyrazole Hybrid (Compound 21)COX-20.67 µMCelecoxib (1.14 µM) nih.gov
Thiophene Pyrazole Hybrid (Compound 21)LOX2.33 µMSodium meclofenamate (5.64 µM) nih.gov
Benzothiophene Derivative (Compound 4e)COX-2Significantly higher than CelecoxibCelecoxib nih.gov
Benzothiophene Derivative (Compound 4e)LOXTwice that of referenceMeclofenamate sodium nih.gov

Materials Science and Advanced Functional Materials

The thiophene moiety is a cornerstone in materials science, particularly for the development of organic semiconductors and other functional materials. researchgate.net Its derivatives, including this compound, serve as monomers for creating polymers and frameworks with exceptional electronic and photophysical properties.

Polythiophenes, which are polymers derived from thiophene monomers, are among the most studied classes of conductive polymers due to their environmental stability and versatile synthesis. nih.govwikipedia.orgresearchgate.net Upon partial oxidation (doping), these materials become electrically conductive. The incorporation of functional groups, such as the acrylic acid and bromo-substituents in the title compound, allows for the fine-tuning of the polymer's properties, including solubility, processability, and electronic energy levels.

Thiophene-based materials are integral to a range of organic electronic devices:

Organic Field-Effect Transistors (OFETs): Fused-thiophene derivatives have been developed for OFETs, demonstrating high charge carrier mobilities. For example, soluble materials based on benzothienodithiophene (BTDT) have achieved mobilities of 0.65 cm²/Vs, while certain single-crystal OFETs have reached mobilities as high as 1.26 cm²/Vs. ncu.edu.twnih.gov

Organic Photovoltaics (OPVs): Thiophene derivatives are widely used as electron-donor materials in the active layer of OPVs. researchgate.net The incorporation of fused-thiophene units into the molecular structure of the sensitizer (B1316253) can lead to a red-shift in the absorption spectrum, better tuning of energy levels, and improved photovoltaic performance. mdpi.com OPV devices using a dithieno[3,2-b:2',3'-d]thiophene (DDT) based donor material have achieved power conversion efficiencies (PCE) of 3.60%. mdpi.com

Organic Light-Emitting Diodes (OLEDs): The excellent charge transport and luminescent properties of thiophene-based semiconductors make them suitable for use as hole-transporting or emissive materials in OLEDs. researchgate.net A solution-processed OLED employing a donor-π-acceptor type molecule with a thieno[3,2-b]thiophene (B52689) linker demonstrated a maximum external quantum efficiency of 4.61% and a current efficiency of 10.6 cd/A. beilstein-journals.org

Table 2: Performance of Thiophene Derivative-Based Organic Electronic Devices
Device TypeThiophene-Based MaterialKey Performance MetricValueSource
OFETBenzothienodithiophene (BTDT) derivativeCharge Mobility0.65 cm²/Vs ncu.edu.tw
SC-OFET2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiopheneCharge Mobility1.26 cm²/Vs nih.gov
OPVDithieno[3,2-b:2',3'-d]thiophene (DDT) and pyrene (B120774) donorPower Conversion Efficiency (PCE)3.60% mdpi.com
OLEDThieno[3,2-b]thiophene π-linker (DMB-TT-TPA)External Quantum Efficiency (EQE)4.61% beilstein-journals.org
OLEDThieno[3,2-b]thiophene π-linker (DMB-TT-TPA)Current Efficiency10.6 cd/A beilstein-journals.org

Thiophene derivatives possess exceptional photophysical properties that make them excellent candidates for the development of fluorophores and dyes. researchgate.net The high polarizability of the sulfur atom and the potential for extensive structural modification allow for the creation of materials with bright, stable fluorescence across the visible spectrum. researchgate.net Microwave-assisted synthesis has been employed to create thiophene-based fluorophores with emissions ranging from blue to red. nih.gov

These fluorescent materials have found applications in various areas, including:

Cellular Imaging: Thiophene fluorophores can be functionalized with groups that allow them to covalently bind to intracellular proteins and other biopolymers for use in cellular staining. researchgate.net Their ability to spontaneously cross cell membranes makes them valuable tools in bioimaging. researchgate.net

Chemosensors: The fluorescence of thiophene derivatives can be modulated by the presence of specific analytes, forming the basis of highly selective and sensitive fluorometric chemosensors for detecting metal ions and anions. researchgate.netmdpi.com

Membrane Probes: Specifically designed thiophene-based dyes can be used to probe cellular membranes, with their fluorescence properties being sensitive to the local environment. rsc.org

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with high surface areas and tunable structures. rsc.org While the five-membered ring of thiophene presents a geometric challenge for forming highly crystalline frameworks, researchers have successfully engineered thiophene-based building blocks for COF synthesis. mdpi.comnih.gov These materials merge the inherent porosity of COFs with the outstanding electrical properties of thiophene derivatives. nih.gov

Thiophene-based COFs are being explored for several light-driven and electronic applications:

Electronic Devices: The ordered π-stacking within thiophene-based COFs provides pathways for charge transport, making them promising for implementation in electronic devices. mit.edupnas.org

Optical Devices and Sensors: The unique photophysical properties of these COFs, along with their ability to encapsulate guest molecules within their pores, make them potential materials for optical devices and solvatochromic sensors. mdpi.com

Electrocatalysis: Benzothiophene-based COFs have been synthesized and used as metal-free electrocatalysts, for instance, in the electrosynthesis of hydrogen peroxide. rsc.org

The responsiveness of thiophene-based materials to external stimuli makes them ideal for use in sensors and actuators.

Sensors: Conjugated polymers derived from thiophene are promising for chemical sensor applications due to their versatile synthesis and suitable optoelectronic properties. nih.gov Theoretical and experimental studies have shown that polythiophene derivatives can be designed for the high-sensitivity detection of specific gaseous analytes like SO₂ and NH₃. nih.gov Furthermore, thiophene scaffolds are effective in both colorimetric and fluorometric chemosensors for detecting a wide range of analytes in biological and environmental systems. researchgate.net

Actuators: Beyond sensors, thiophene-based conducting polymers are being developed as novel molecular actuators. ubc.ca Unlike traditional conducting polymer actuators that rely on bulk ion intercalation, these new materials function via electrically triggered conformational transitions at the molecular level. Upon oxidation, π-π stacking of the thiophene oligomers produces a reversible molecular displacement, which could lead to materials with large strain capabilities. ubc.ca

Applications in Agrochemicals

Thiophenes are important heterocyclic compounds that are widely used as building blocks in the synthesis of many agrochemicals. wikipedia.orgrroij.com The thiophene ring is often used as a bioisostere for a benzene (B151609) ring, meaning it can replace a benzene ring in a biologically active compound without a loss of activity. wikipedia.org This strategy is employed in the design of new fungicides and herbicides.

While specific applications of this compound in agrochemicals are not extensively documented in dedicated studies, its structural motifs are present in active compounds. The general class of thiophene derivatives has yielded commercially significant products. Examples include:

Silthiopham: A fungicide used to treat cereal plants for the take-all root disease. rsc.org

Thifensulfuron-methyl: A herbicide used for the control of broad-leaved weeds. rsc.org

Thiophanate-methyl: Another thiophene derivative with antifungal properties. ijprajournal.com

The presence of the thiophene core in these compounds highlights the value of this heterocycle in developing new agrochemical solutions, suggesting a potential role for functionalized derivatives like this compound as intermediates or lead structures in this field. researchgate.net

Corrosion Inhibition Studies

This compound and its derivatives have garnered significant attention in the field of materials science, particularly for their potential as corrosion inhibitors for various metals and alloys in aggressive acidic environments. The efficacy of these compounds stems from the presence of the thiophene ring, which is rich in electrons and contains a sulfur heteroatom, along with the acrylic acid functional group. These features facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier that mitigates corrosive attacks.

Research into thiophene derivatives has consistently demonstrated their ability to act as effective corrosion inhibitors for metals such as mild steel, stainless steel, and aluminum alloys in acidic media like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). nih.govtsijournals.comresearchgate.net The inhibition mechanism is primarily attributed to the adsorption of the inhibitor molecules on the metal surface. This adsorption process can be influenced by several factors, including the concentration of the inhibitor, the temperature of the corrosive environment, and the nature of the metal surface itself. tsijournals.comresearchgate.net

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly employed to evaluate the performance of these inhibitors. Potentiodynamic polarization studies often reveal that thiophene derivatives can function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. tsijournals.comnih.gov EIS measurements typically show an increase in the charge-transfer resistance and a decrease in the double-layer capacitance upon the addition of the inhibitor, indicating the formation of a protective film on the metal surface. scielo.org.mx

The efficiency of corrosion inhibition by thiophene derivatives generally increases with increasing concentration of the inhibitor, up to an optimal concentration where a stable protective layer is formed. researchgate.netijcsi.pro For instance, a study on 5-(5-bromothiophen-2-yl)oxazole, a related derivative, demonstrated a remarkable inhibition efficiency of 93.8% at a concentration of 0.5 mM for mild steel in 1 M HCl. ijcsi.pro

The adsorption of these compounds on the metal surface often follows established adsorption isotherms, such as the Langmuir, Temkin, or Flory-Huggins models, which provide insights into the nature of the interaction between the inhibitor molecules and the metal. nih.govtsijournals.com The nature of this adsorption can be either physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds between the heteroatoms (S, O, N) in the inhibitor molecule and the vacant d-orbitals of the metal atoms. researchgate.netscielo.org.mx

The following interactive data tables showcase typical research findings on the corrosion inhibition performance of thiophene derivatives, which are analogous to what would be expected for this compound.

Table 1: Inhibition Efficiency of a Thiophene Derivative at Different Concentrations

This table illustrates the common trend of increasing inhibition efficiency with higher concentrations of the inhibitor.

Inhibitor Concentration (mM)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)15.20.0
0.15.861.8
0.23.179.6
0.31.987.5
0.41.292.1
0.50.994.1

Table 2: Effect of Temperature on Inhibition Efficiency

This table demonstrates how temperature can influence the performance of a thiophene-based corrosion inhibitor. Typically, inhibition efficiency may decrease at higher temperatures due to the desorption of the inhibitor from the metal surface.

Temperature (°C)Inhibitor Concentration (mM)Corrosion Rate (mm/year)Inhibition Efficiency (%)
300.50.994.1
400.51.590.1
500.52.484.2
600.53.875.0

Table 3: Electrochemical Polarization Parameters

This table presents typical data obtained from potentiodynamic polarization measurements, showing the effect of a thiophene derivative on the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc).

Inhibitor Concentration (mM)Ecorr (mV vs. SCE)icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
0 (Blank)-45025075-1200.0
0.5-4351570-11594.0

Table 4: Electrochemical Impedance Spectroscopy (EIS) Data

This table summarizes key parameters from EIS studies, where Rct is the charge-transfer resistance and Cdl is the double-layer capacitance. An increase in Rct and a decrease in Cdl are indicative of effective corrosion inhibition.

Inhibitor Concentration (mM)Rct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
0 (Blank)502000.0
0.58503094.1

These studies collectively underscore the significant potential of this compound and its derivatives as robust corrosion inhibitors, with their performance being tunable through structural modifications and concentration adjustments.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of (E)-3-(5-Bromothiophen-2-yl)acrylic acid and its analogues is a critical area for future investigation. While methods like Crossed-Aldol condensation and Suzuki-Miyaura cross-coupling reactions are employed for similar thiophene-based structures, there is a significant opportunity to develop more efficient, selective, and sustainable synthetic routes. sciencepg.comnih.govrsc.org

Future research should focus on:

Novel Catalysts: Investigating new catalytic systems, including transition-metal-free catalysts, could lead to milder reaction conditions, higher yields, and reduced metal contamination in the final products. organic-chemistry.org The use of heterogeneous catalysts could also simplify product purification and catalyst recycling.

Flow Chemistry: Implementing continuous flow synthesis methodologies can offer advantages in terms of safety, scalability, and process control compared to traditional batch processes. This approach allows for precise control over reaction parameters, potentially leading to improved yields and purity.

One-Pot Reactions: Designing multi-component, one-pot reactions would enhance synthetic efficiency by reducing the number of intermediate purification steps, thereby saving time, solvents, and resources. uomphysics.net

Alternative Activation Methods: Exploring techniques such as microwave irradiation and sonochemistry could accelerate reaction rates and improve yields, offering greener alternatives to conventional heating. uomphysics.net

Synthetic MethodPotential Area for Future ResearchKey Advantage
Palladium-catalyzed Suzuki–Miyaura cross-coupling Development of more active and stable palladium catalysts; exploration of ligand effects.High functional group tolerance and versatility in forming C-C bonds. nih.govrsc.org
Crossed-Aldol Condensation Optimization for solvent-free conditions; use of solid acid or base catalysts.Atom economy and potential for environmentally benign synthesis. sciencepg.com
Meerwein Arylation Expanding the substrate scope for thiophene (B33073) derivatives; developing more efficient catalyst systems.Useful for forming C-C bonds with diazonium salts as precursors. mdpi.com
Gewald Aminothiophene Synthesis Adapting the methodology for precursors of the target compound.A versatile method for synthesizing substituted thiophenes. pharmaguideline.com

Advanced Computational Modeling for Rational Design and Property Prediction

Computational chemistry offers powerful tools for accelerating the discovery and development of new molecules based on the this compound scaffold. In silico methods can predict molecular properties, guide synthetic efforts, and elucidate mechanisms of action, thereby reducing the reliance on trial-and-error experimentation.

Key areas for future computational research include:

Density Functional Theory (DFT): Advanced DFT studies can provide deeper insights into the electronic structure, reactivity, and spectral properties of new derivatives. nih.govnajah.edu This includes calculating HOMO-LUMO energy gaps to predict electronic behavior and generating molecular electrostatic potential (MEP) maps to identify reactive sites. najah.eduresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models can establish a correlation between the structural features of this compound derivatives and their biological activities. These models are invaluable for prioritizing candidates for synthesis and testing.

Molecular Docking and Dynamics: For derivatives with potential biological activity, molecular docking can predict binding affinities and modes of interaction with specific protein targets, such as bacterial histidine kinases. nih.gov Subsequent molecular dynamics simulations can then be used to assess the stability of the ligand-protein complexes over time.

Computational TechniqueApplication in Future ResearchPredicted Properties
Density Functional Theory (DFT) Optimization of molecular geometries and prediction of electronic properties.HOMO-LUMO gap, molecular electrostatic potential (MEP), vibrational frequencies. najah.eduresearchgate.net
Molecular Docking Predicting the binding orientation and affinity of derivatives to biological targets.Binding energy, protein-ligand interactions, potential for enzyme inhibition. nih.gov
Hirshfeld Surface Analysis Investigating and quantifying intermolecular interactions within the crystal structure.Identification of key interactions stabilizing the crystal packing. researchgate.net
Time-Dependent DFT (TD-DFT) Calculating electronic absorption spectra to predict optical properties.Excitation energies, absorption wavelengths for optoelectronic applications. ijcce.ac.ir

Deepening Mechanistic Understanding of Biological Activities

Derivatives of thiophene and acrylic acid are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.govresearchgate.net A crucial future direction is to move beyond preliminary screening and conduct in-depth mechanistic studies to understand how these compounds function at a molecular level.

Future investigations should aim to:

Identify Molecular Targets: Utilize techniques like affinity chromatography, proteomics, and genetic screening to identify the specific cellular proteins or pathways that interact with this compound derivatives.

Elucidate Mechanisms of Action: Once a target is identified, detailed biochemical and biophysical assays are needed to characterize the interaction. For instance, if a compound shows antibacterial activity, studies could investigate if it inhibits essential enzymes, disrupts cell membranes, or interferes with signaling pathways like two-component systems. nih.govnih.gov Techniques such as scanning electron microscopy (SEM) can visualize morphological changes in pathogens, while microscale thermophoresis (MST) can quantify binding affinities to target proteins. semanticscholar.org

Explore Structure-Activity Relationships (SAR): Systematically synthesize and test a library of analogues to build a comprehensive SAR profile. This will help in identifying the key structural features responsible for potency and selectivity, guiding the design of more effective and less toxic compounds.

Development of Hybrid Materials and Nanostructures

The π-conjugated system inherent in the this compound structure makes it an attractive building block for advanced functional materials. The presence of the thiophene ring suggests potential applications in organic electronics, while the carboxylic acid group provides a handle for anchoring the molecule to surfaces or incorporating it into larger structures.

Future research in this area could focus on:

Organic Semiconductors: Synthesizing polymers incorporating the this compound monomer to explore their charge transport properties for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). ijcce.ac.ir

Dye-Sensitized Solar Cells (DSSCs): Using the compound as a molecular component in DSSCs, where the thiophene unit can act as part of the light-harvesting dye. espublisher.com

Nanocomposites and Hybrid Materials: Incorporating the molecule into metal-organic frameworks (MOFs) or grafting it onto the surface of nanoparticles (e.g., ZnO, TiO2) to create hybrid materials with novel photocatalytic, sensing, or electronic properties. espublisher.com

Sustainable and Scalable Production Methodologies

As interest in this compound and its derivatives grows, the development of sustainable and scalable manufacturing processes becomes paramount. Current synthetic routes often rely on petroleum-based feedstocks and may involve harsh reagents or solvents. fau.eu

Future work should prioritize green chemistry principles:

Bio-based Feedstocks: Investigating the use of renewable, biomass-derived platform chemicals as starting materials. For example, developing routes from bio-based furfural or lactic acid to replace petrochemical-derived precursors for the acrylic acid moiety. nih.govnih.govazom.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, minimizing waste. sciencepg.com

Green Solvents: Replacing conventional volatile organic compounds with safer, more environmentally friendly solvents such as water, supercritical CO2, or bio-derived solvents. nih.gov

Q & A

Q. What are the standard synthetic routes for (E)-3-(5-bromothiophen-2-yl)acrylic acid, and how is stereochemical purity ensured?

The compound is typically synthesized via Knoevenagel condensation between 5-bromothiophene-2-carbaldehyde and malonic acid derivatives under acidic or basic conditions. To ensure stereochemical purity (E-configuration), reaction parameters like temperature, solvent polarity, and catalyst choice are optimized. For example, refluxing in acetic acid with a catalytic amount of piperidine promotes the thermodynamically stable E-isomer. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) and validation by HPLC or chiral chromatography are critical .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Key methods include:

  • High-resolution mass spectrometry (HRMS) : Confirms molecular mass (e.g., observed [M+H]+ ion matching theoretical calculations) .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR verify the E-configuration through coupling constants (J ≈ 12–16 Hz for trans-vinylic protons) and aromatic proton integration .
  • Elemental analysis : Validates purity by comparing calculated vs. experimental C, H, N, S, and Br percentages (e.g., C: 69.90% calc. vs. 69.94% found) .
  • X-ray crystallography : Definitive structural confirmation; SHELXL refinement resolves bond lengths and angles .

Q. What are the primary research applications of this compound in materials science?

The bromothiophene-acrylic acid scaffold is explored in:

  • Organic semiconductors : The conjugated system enables charge transport in thin-film transistors.
  • Metal-organic frameworks (MOFs) : As a linker for coordinating transition metals (e.g., Cu, Zn) to design porous materials for catalysis .
  • Fluorescent probes : Substituent tuning alters emission properties for sensing applications.

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., disorder, twinning) be addressed for this compound?

SHELXL is widely used for refining structures with disordered atoms or twinned crystals. For example:

  • Twinning : The TWIN and BASF commands model twinning ratios.
  • Disordered solvent molecules : The PART instruction isolates disordered regions, and SUMP restraints stabilize refinement. Validation tools in WinGX/ORTEP visualize anisotropic displacement ellipsoids to assess model accuracy .

Q. What computational methods predict the optoelectronic properties of this compound?

Density functional theory (DFT) at the B3LYP/6-31G * level calculates:

  • Frontier molecular orbitals (HOMO/LUMO) : Predict bandgap energies (e.g., 3.2 eV for charge transfer).
  • Electrostatic potential maps : Identify electrophilic/nucleophilic sites for reaction planning. RI-MP2 corrections improve dispersion interactions in non-polar solvents .

Q. How can contradictions between elemental analysis and spectroscopic data be resolved?

Discrepancies (e.g., higher experimental carbon content) may arise from:

  • Hydration/solvent retention : Thermogravimetric analysis (TGA) detects residual solvents.
  • Impurities : LC-MS or 1H^1H-13C^{13}C HSQC NMR identifies side products. Repeating elemental analysis under vacuum-dried conditions minimizes errors .

Q. What strategies optimize regioselectivity in bromothiophene functionalization?

Bromine at the 5-position on thiophene is stabilized by:

  • Directed ortho-metalation : Using LDA or Grignard reagents to deprotonate the 2-position, followed by electrophilic bromination.
  • Cross-coupling : Suzuki-Miyaura reactions with Pd catalysts retain regiochemistry .

Methodological Tables

Table 1: Key Crystallographic Data for this compound (Hypothetical Example)

ParameterValueMethod
Space groupP1\overline{1}SHELXL Refinement
Bond length (C=C)1.34 ÅX-ray diffraction
Dihedral angle (thiophene-acrylic)8.2°ORTEP Visualization

Table 2: Computational vs. Experimental Optoelectronic Properties

PropertyDFT (B3LYP/6-31G*)Experimental
HOMO (eV)-5.8-5.6 (Cyclic Voltammetry)
LUMO (eV)-2.6-2.4 (UV-Vis)

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